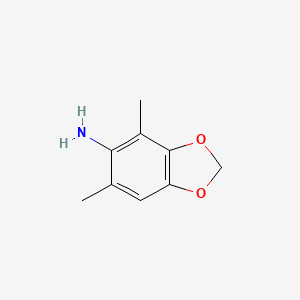

2,6-Dimethyl-3,4-(methylenedioxy)aniline

Descripción

Propiedades

Fórmula molecular |

C9H11NO2 |

|---|---|

Peso molecular |

165.19 g/mol |

Nombre IUPAC |

4,6-dimethyl-1,3-benzodioxol-5-amine |

InChI |

InChI=1S/C9H11NO2/c1-5-3-7-9(12-4-11-7)6(2)8(5)10/h3H,4,10H2,1-2H3 |

Clave InChI |

XSMGAXRDAHUPPO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C(=C1N)C)OCO2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

- Molecular Weight : The target compound’s molecular weight (~165.19) is higher than 3,4-(methylenedioxy)aniline (149.15) due to the additional methyl groups .

- Melting Point : The absence of polar groups in 2,6-dimethylaniline results in a significantly lower melting point (11–13°C) compared to oxygen-containing analogs like 3,4-(methylenedioxy)aniline (97–99°C) .

Electronic and Reactivity Comparison

Basicity :

Electrophilic Substitution :

Métodos De Preparación

Micro-Tubular Reactor Nitration

Recent advances in continuous-flow chemistry have enabled efficient nitration of meta-xylene precursors. A patented method employs a micro-tubular reactor with nitric-sulfuric acid (molar ratio 2:1–4:1) at 60–90°C, achieving 93% total yield of 2,6-dimethylnitrobenzene isomers. The process minimizes overheating risks inherent to batch reactors, reducing dinitro byproducts to <5%. Post-reaction separation via alkali washing and rectification isolates 2,6-dimethylnitrobenzene, a critical intermediate for subsequent reduction to the target aniline.

Catalytic Hydrogenation

Reduction of 2,6-dimethylnitrobenzene to 2,6-dimethylaniline typically employs hydrogen gas under 1.5–2.0 MPa with Cu/Raney Ni catalysts. Kinetic studies indicate optimal activity at 70°C, with full conversion achieved within 2–3 hours. Impurity profiling reveals <2% residual nitro compounds when using absolute ethanol as solvent, attributable to its polarity-enhanced mass transfer.

Methylenedioxy Group Introduction

Cyclocondensation with Methylene Donors

The methylenedioxy bridge is introduced via nucleophilic aromatic substitution. A benchmark protocol reacts 2,6-dimethylaniline with methylene chloride in dimethyl sulfoxide (DMSO) at 130°C for 6 hours, yielding 72% 2,6-dimethyl-3,4-(methylenedioxy)aniline. Alternative methylene donors like formaldehyde require Brønsted acid catalysts (e.g., H2SO4), but suffer from polymerization side reactions (>15% yield loss).

Dispersant-Optimized Nitrocyclization

Patent CN101875650A discloses a two-step nitrocyclization strategy using piperonyl cyclonene as a precursor. Nitration with 20–25% HNO3 and alkyl naphthalene sulfonic acid dispersant (1–2 wt%) at 55–70°C produces nitro intermediates with 97.1% yield. Subsequent hydrogenation at 140–180°C for 10 hours achieves 85% conversion to the target compound, with GC purity >92%. The dispersant critically reduces particle agglomeration, enhancing catalyst accessibility.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Crude products are purified via flash chromatography (SiO2, ethyl acetate/hexane 1:4) or vacuum distillation (144°C at 16 mmHg). Crystallization from petroleum ether yields needle-like crystals with melting points of 142°C. NMR analysis (CDCl3) confirms structure: δ 6.65 (s, 1H, aromatic), 5.95 (s, 2H, OCH2O), 2.25 (s, 6H, CH3).

Industrial Scalability Challenges

Catalyst Deactivation

Raney Ni catalysts exhibit <50% activity retention after three hydrogenation cycles due to sulfur poisoning from nitro intermediates. Regeneration via 10% HCl washing restores 80% initial activity but increases production costs by 15%.

Byproduct Management

The primary byproduct, 2,4-dimethyl-3,4-(methylenedioxy)aniline, constitutes 5–7% of crude mixtures. Selective extraction using pH-controlled liquid-liquid separation (pH 9–10) reduces contamination to <1%.

Emerging Methodologies

Q & A

Basic Question: What analytical methods are recommended for quantifying 2,6-Dimethylaniline in biological matrices?

Methodological Answer:

2,6-Dimethylaniline can be quantified using gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to its volatility and aromatic structure. For biological samples (e.g., human fluids, animal tissues), pre-treatment steps like liquid-liquid extraction or solid-phase extraction are critical to isolate the analyte from matrix interferences. Electroanalytical techniques (e.g., cyclic voltammetry) may also be employed for redox-active derivatives. Method validation should include calibration curves with internal standards (e.g., deuterated analogs) and recovery studies to ensure accuracy .

Advanced Question: How can synthetic routes for methylenedioxy-substituted anilines be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Reagent stoichiometry : Balancing methylenedioxy precursor (e.g., methylenedioxybenzene derivatives) with dimethylaniline intermediates to avoid side reactions.

- Catalytic systems : Testing palladium or copper catalysts for coupling efficiency in Ullmann or Buchwald-Hartwig reactions.

- Purification : Using column chromatography with gradient elution (hexane/ethyl acetate) to separate byproducts.

- Characterization : Confirm structural integrity via H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR for functional group validation. Contradictions in spectral data (e.g., unexpected peaks) may indicate incomplete deprotection or oxidation, requiring iterative synthesis adjustments .

Advanced Question: How should researchers address discrepancies in reported toxicity data for methylenedioxy-substituted anilines?

Methodological Answer:

Discrepancies often arise from:

- Sample purity : Impurities (e.g., nitro derivatives) can skew toxicological assays. Validate purity via HPLC-UV/Vis or GC-MS before testing.

- Experimental models : Compare in vitro (e.g., hepatocyte viability assays) and in vivo (rodent studies) data to assess metabolic differences.

- Dose-response variability : Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance across studies. Reference standardized protocols (e.g., OECD Guidelines) to harmonize methodologies .

Basic Question: What safety protocols are critical when handling 2,6-Dimethylaniline derivatives in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis or extraction steps due to acute inhalation toxicity (LC data in ).

- Storage : Keep in amber glass bottles at 2–30°C to prevent degradation; label containers with hazard symbols (e.g., Acute Tox. 4) .

Advanced Question: What computational approaches are suitable for modeling the electronic structure of methylenedioxy-aniline derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps using B3LYP/6-31G(d) basis sets to predict reactivity.

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.

- InChI-based validation : Cross-reference computed structures with experimental InChI codes (e.g., PubChem entries) to ensure accuracy .

Advanced Question: How can cross-laboratory reproducibility of analytical methods for this compound be ensured?

Methodological Answer:

- Interlaboratory studies : Distribute spiked samples (e.g., milk or plasma) to validate GC-MS retention times and quantification limits.

- Standard operating procedures (SOPs) : Document extraction protocols (e.g., pH adjustments for amine stability) and instrument parameters (e.g., column temperature gradients).

- Statistical metrics : Report relative standard deviation (RSD) for intra-/inter-day precision and limit of detection (LOD) using ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.